

Application Notes: 4-Methoxybenzamide as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 4-Methoxybenzamide

Cat. No.: B7767484

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Introduction: The Strategic Value of 4-Methoxybenzamide

4-Methoxybenzamide (p-Anisamide) is a readily available, crystalline solid that serves as a foundational building block in modern organic synthesis.[1][2] Its structure, featuring a primary amide and an electron-donating methoxy group on an aromatic ring, provides a unique combination of reactivity and stability.[2][3] This makes it an invaluable precursor for a wide range of more complex molecules, particularly within the pharmaceutical and materials science sectors.[3] The amide functionality can be transformed into amines, nitriles, or used as a handle for further molecular elaboration, while the methoxy-substituted phenyl ring is a common motif in biologically active compounds.[4][5] This document provides detailed protocols and technical insights into its most effective applications as a chemical intermediate.

Table 1: Physicochemical Properties of **4-Methoxybenzamide**

Property	Value	Source(s)
CAS Number	3424-93-9	[6]
Molecular Formula	C ₈ H ₉ NO ₂	[3][6]
Molecular Weight	151.16 g/mol	[6]
Appearance	White crystalline powder	[1][2]
Melting Point	164-167 °C	[1][7]
Boiling Point	295.8 °C at 760 mmHg	[2]
SMILES	<chem>COc1ccc(cc1)C(N)=O</chem>	
InChI Key	GUCPYIYFQVTFSI- UHFFFAOYSA-N	

Safety & Handling

Proper handling of **4-Methoxybenzamide** is crucial for laboratory safety. While not acutely toxic, it is classified as a skin and eye irritant and may cause respiratory irritation.[6][8]

Adherence to standard laboratory safety protocols is mandatory.

Table 2: Hazard Information and Safety Precautions

Hazard Category	GHS Classification	Precautionary Measures	Source(s)
Acute Toxicity	Harmful if swallowed or inhaled.	Do not eat, drink, or smoke when using. Use in a well-ventilated area.	[9]
Skin Irritation	H315: Causes skin irritation.	Wear protective gloves and clothing. Wash skin thoroughly after handling.	[6][8][9]
Eye Irritation	H319: Causes serious eye irritation.	Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.	[6][8][9]
Respiratory Irritation	H335: May cause respiratory irritation.	Avoid breathing dust. Use only outdoors or in a well-ventilated area.	[6][8][9]
Storage	Combustible Solid.	Store in a cool, dry, well-ventilated place. Keep container tightly closed away from strong oxidizing agents.	[9][10]

Core Synthetic Transformations

4-Methoxybenzamide is a precursor for three principal classes of compounds through the transformation of its amide group: amines (via rearrangement or reduction) and nitriles (via dehydration).

Caption: Key synthetic pathways originating from **4-Methoxybenzamide**.

Hofmann Rearrangement to 4-Methoxyaniline

Causality & Expertise: The Hofmann rearrangement is a classic and powerful method for converting a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate in situ.^{[11][12]} This intermediate is then hydrolyzed to the corresponding amine, releasing carbon dioxide. The electron-donating methoxy group is stable under these conditions and facilitates the rearrangement. This method is often preferred for its high yields and well-understood mechanism.

Reduction to 4-Methoxybenzylamine

Causality & Expertise: The direct reduction of the amide carbonyl group provides access to 4-methoxybenzylamine, a valuable intermediate in its own right, particularly for the synthesis of pharmaceuticals like Avanafil.^[13] Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions, are required to reduce the resonance-stabilized amide bond. The choice of reagent is critical; for example, LiAlH₄ requires strictly anhydrous conditions and a careful work-up procedure.

Dehydration to 4-Methoxybenzotrile

Causality & Expertise: The dehydration of the primary amide group is a direct route to the corresponding nitrile, 4-methoxybenzotrile.^[14] This transformation is typically achieved using potent dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).^[15] The reaction drives off a molecule of water, forming the carbon-nitrogen triple bond. This method is highly efficient but requires careful handling of corrosive and water-sensitive reagents.^[15]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyaniline via Hofmann Rearrangement

Caption: Workflow for the Hofmann rearrangement of **4-Methoxybenzamide**.

Principle: An aqueous solution of sodium hypobromite is prepared in situ and reacts with **4-Methoxybenzamide**. The subsequent rearrangement and hydrolysis yield 4-methoxyaniline.

[16]

Reagents & Equipment:

Reagent/Equipment	Quantity/Specification
4-Methoxybenzamide	1.0 eq
Sodium Hydroxide	~4.0 eq
Bromine	~1.1 eq
Diethyl Ether / DCM	For extraction
Anhydrous MgSO ₄ /Na ₂ SO ₄	For drying
Round-bottom flask	Appropriate size
Magnetic stirrer, Ice bath	
Separatory funnel	
Rotary evaporator	

Procedure:

- Hypobromite Preparation: In a flask equipped with a stirrer, dissolve sodium hydroxide in water and cool the solution to 0-5 °C in an ice bath.
- Slowly add bromine dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. The solution should turn a pale yellow.
- Reaction: To this freshly prepared cold sodium hypobromite solution, add **4-Methoxybenzamide** in one portion.
- Stir the mixture in the ice bath for approximately 15-30 minutes.
- Rearrangement: Remove the ice bath and warm the reaction mixture gently to 70-80 °C for about 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

- Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude 4-methoxyaniline can be purified by vacuum distillation or column chromatography.
- Characterization: Confirm product identity using ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 4-Methoxybenzylamine via Reduction

Caption: Workflow for the LiAlH_4 reduction of **4-Methoxybenzamide**.

Principle: Lithium aluminum hydride (LiAlH_4) serves as a powerful source of hydride (H^-) to reduce the carbonyl of the amide to a methylene group ($-\text{CH}_2-$), yielding the primary amine.^[13]

Reagents & Equipment:

Reagent/Equipment	Quantity/Specification
4-Methoxybenzamide	1.0 eq
Lithium Aluminum Hydride (LiAlH_4)	~1.5-2.0 eq
Anhydrous Tetrahydrofuran (THF)	Solvent
H_2O , 15% $\text{NaOH}(\text{aq})$	For work-up
Inert atmosphere setup (N_2/Ar)	
Three-neck flask, Condenser	
Dropping funnel	

Procedure:

- Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH_4 in anhydrous THF. Cool the suspension to 0 °C.
- Addition: Dissolve **4-Methoxybenzamide** in a minimal amount of anhydrous THF and add it dropwise to the LiAlH_4 suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quenching (Fieser Work-up): Cool the reaction flask to 0 °C. Cautiously and slowly add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH_4 in grams).
- Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF.
- Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-methoxybenzylamine.
- Purification: Purify by vacuum distillation if necessary.
- Characterization: Confirm product identity via spectroscopic methods. The ^1H NMR should show a new singlet for the benzylic CH_2 protons.[13]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The **4-methoxybenzamide** framework and its direct derivatives are prevalent in medicinal chemistry, especially in the development of protein kinase inhibitors for targeted cancer therapy.[17][18][19] The amide bond itself can act as a key hydrogen bond donor/acceptor, while the 4-methoxyphenyl group can occupy hydrophobic pockets in the kinase active site.[20] Derivatives such as 3-substituted benzamides have shown high potency against targets like the Bcr-Abl kinase.[21]

Caption: Role of the **4-methoxybenzamide** scaffold in a drug discovery workflow.

The strategic value lies in its use as a rigid scaffold to which various other pharmacophores can be attached. For example, coupling reactions at the aromatic ring or elaboration of the amine derived from a Hofmann rearrangement allows for systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug development.[18][21]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **4-Methoxybenzamide** (CAS 3424-93-9): A Versatile Building Block in Chemical Synthesis.
- ChemicalBook. (n.d.). **4-Methoxybenzamide**(3424-93-9)MSDS Melting Point Boiling Density Storage Transport.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - **4-Methoxybenzamide**.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
- Synquest Labs. (n.d.). Safety Data Sheet - 4-Fluoro-N-methoxy-N-methylbenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications.
- Sigma-Aldrich. (n.d.). **4-Methoxybenzamide** 98% 3424-93-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **4-Methoxybenzamide** (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, **4-Methoxybenzamide**. Retrieved from [[Link](#)]
- Global Substance Registration System. (n.d.). **4-Methoxybenzamide** 3424-93-9.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [[Link](#)]
- Devasia, et al. (n.d.). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
- National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [[Link](#)]
- Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved from [[Link](#)]

- ChemicalBook. (2025). **4-Methoxybenzamide** (CAS 3424-93-9).
- Zhang, Z-H., et al. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
- ChemicalBook. (n.d.). **4-Methoxybenzamide**(3424-93-9) IR Spectrum.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyaniline. Retrieved from [[Link](#)]
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
- ChemSynthesis. (2025). **4-methoxybenzamide** - 3424-93-9.
- SpectraBase. (n.d.). 4-Methoxy-N,N-dimethylbenzamide - Optional[¹³C NMR] - Chemical Shifts.
- ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [[Link](#)]
- Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [[Link](#)]
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [[Link](#)]
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). One-pot synthesis of 4-methoxybenzonitrile 4d starting from.... Retrieved from [[Link](#)]
- Sigma-Aldrich. (n.d.). **4-Methoxybenzamide** 98% 3424-93-9.
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [[Link](#)]

- BenchChem. (2025). Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies.
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

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Sources

1. nbinno.com [\[nbinno.com\]](#)
2. Page loading... [\[guidechem.com\]](#)
3. nbinno.com [\[nbinno.com\]](#)
4. nbinno.com [\[nbinno.com\]](#)
5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
6. 4-Methoxybenzamide | C₈H₉NO₂ | CID 76959 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
7. 4-Methoxybenzamide | 3424-93-9 [\[chemicalbook.com\]](#)
8. synquestlabs.com [\[synquestlabs.com\]](#)
9. fishersci.ca [\[fishersci.ca\]](#)
10. 4-Methoxybenzamide(3424-93-9)MSDS Melting Point Boiling Density Storage Transport [\[m.chemicalbook.com\]](#)
11. Chemicals [\[chemicals.thermofisher.cn\]](#)
12. Hofmann Rearrangement Reaction | TCI (Shanghai) Development Co., Ltd. [\[tcichemicals.com\]](#)
13. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [\[chemicalbook.com\]](#)
14. 4-Methoxybenzotrile 99 874-90-8 [\[sigmaaldrich.com\]](#)

- 15. CN101092377A - Method for preparing 4-methoxy-benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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